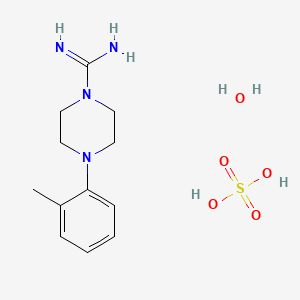

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate

CAS No.:

Cat. No.: VC13526941

Molecular Formula: C12H22N4O5S

Molecular Weight: 334.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N4O5S |

|---|---|

| Molecular Weight | 334.39 g/mol |

| IUPAC Name | 4-(2-methylphenyl)piperazine-1-carboximidamide;sulfuric acid;hydrate |

| Standard InChI | InChI=1S/C12H18N4.H2O4S.H2O/c1-10-4-2-3-5-11(10)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4;/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4);1H2 |

| Standard InChI Key | WBIQLPSLNNCMMR-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2CCN(CC2)C(=N)N.O.OS(=O)(=O)O |

| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)C(=N)N.O.OS(=O)(=O)O |

Introduction

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperazine ring and a carboximidamide functional group, which are crucial for its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate can be achieved through multiple methods, ensuring the preservation of its structural integrity and the desired hydrate form. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the compound with high purity.

Biological Activities and Potential Applications

Compounds containing piperazine moieties often exhibit significant biological activities, including potential roles in pharmacology. While the specific biological activity of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate requires further investigation, its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmacological agents.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various receptors. Understanding these interactions is crucial for elucidating its therapeutic potential. Comparative studies with similar compounds, such as 1-(2-Methylphenyl)piperazine and 1-(4-Methylphenyl)-piperazine, could provide insights into its unique pharmacological profile.

Safety and Handling

Safety data sheets for 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate provide guidelines for handling and precautions to minimize exposure risks. These documents typically outline potential hazards and necessary safety measures to ensure safe handling in laboratory settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylphenyl)piperazine | Piperazine ring with methyl substitution | Commonly used in antidepressant research |

| 4-(4-Methylphenyl)piperidine | Piperidine ring structure | Notable for analgesic properties |

| 1-(4-Methylphenyl)-piperazine | Similar piperazine core | Known for anxiolytic effects |

| 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate | Piperazine and carboximidamide functionalities | Potential in medicinal chemistry |

Future Research Directions

Future research should focus on elucidating the specific biological activities and pharmacological profiles of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate. This includes detailed structure-activity relationship studies and in vivo experiments to assess its therapeutic potential fully.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume